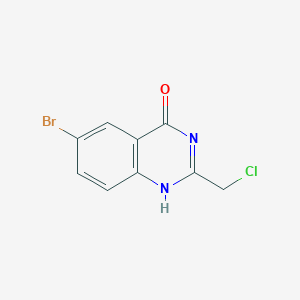
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-bromoacetophenone.
Cyclization: The reaction between 2-aminobenzamide and 2-bromoacetophenone in the presence of a base such as sodium hydroxide leads to the formation of this compound.
Chloromethylation: The chloromethylation of the quinazolinone ring is achieved using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinones with various functional groups.
Oxidation: Oxidized derivatives of the quinazolinone ring.
Reduction: Reduced forms of the quinazolinone ring.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(methoxymethyl)-1H-quinazolin-4-one
- 6-chloro-2-(chloromethyl)-1H-quinazolin-4-one
- 6-bromo-2-(methyl)-1H-quinazolin-4-one
Uniqueness
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens in the quinazolinone ring enhances its potential for diverse chemical transformations and applications in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
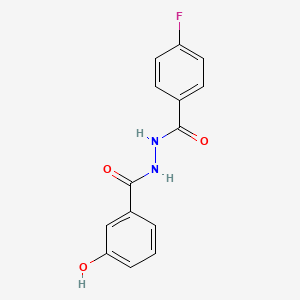
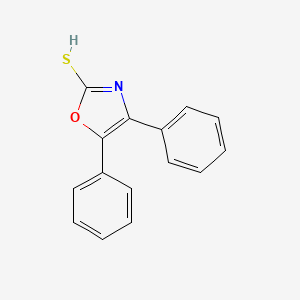
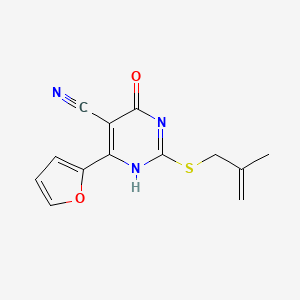
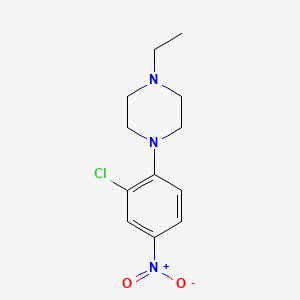
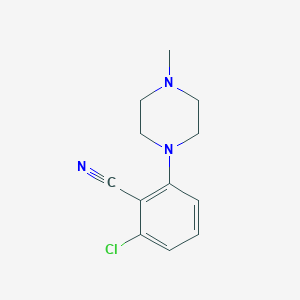
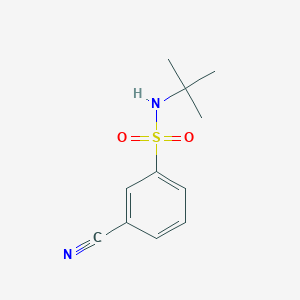
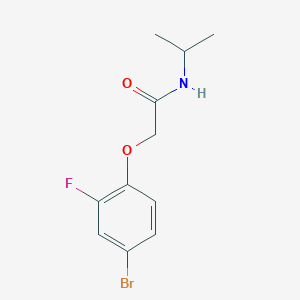
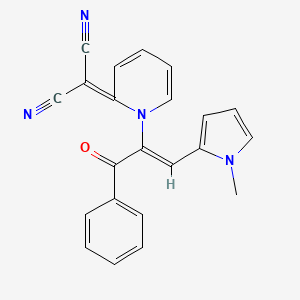
![2-[(7-methoxycarbonyl-4-oxo-1H-quinazolin-2-yl)methyl]benzoic acid](/img/structure/B7806314.png)
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)
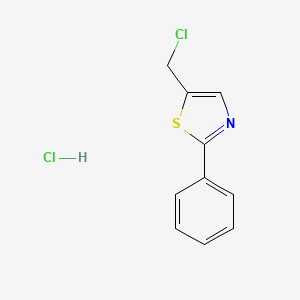
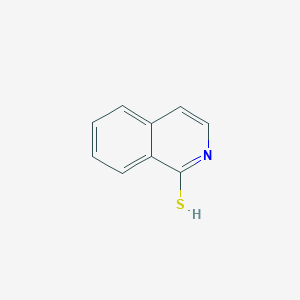
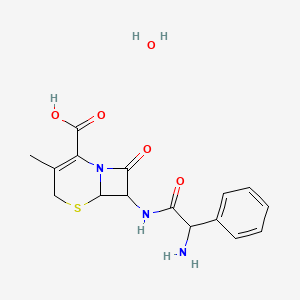
![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)
